2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(4-bromoanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKTNHSIZBRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction serves as the primary method for introducing the aminomethyl group to the phenolic scaffold. This three-component condensation involves:
- 6-Methoxyphenol as the phenolic substrate.
- Formaldehyde as the carbonyl source.
- 4-Bromoaniline as the amine component.
Reaction Conditions :
- Solvent : Ethanol or methanol under reflux (78–80°C).
- Catalyst : Acidic conditions (e.g., HCl or acetic acid) to facilitate iminium ion formation.
- Duration : 6–8 hours for complete conversion.
Mechanistic Insights :
- Formation of an iminium ion intermediate from formaldehyde and 4-bromoaniline.
- Nucleophilic attack by the phenolic oxygen on the iminium ion, followed by proton transfer.
- Rearomatization to yield the final product.
Yield and Purity :
- Typical yields range from 75% to 85%.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 0.15 | 82 | 91 |
| Methanol | 0.18 | 85 | 89 |
| Dichloromethane | 0.12 | 78 | 93 |
Ethanol balances reaction rate and solubility of phenolic intermediates, whereas dichloromethane enhances purity but slows kinetics.
Catalytic Systems
- Vanadium Pentoxide : Increases bromination efficiency by 20% compared to uncatalyzed reactions.
- Acetic Acid : Lowers activation energy for the Mannich reaction, reducing side-product formation.
Characterization and Analytical Data
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents and agrochemicals.
Biology
- Antimicrobial Properties : Preliminary studies indicate that 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development .
- Anticancer Activity : Research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For instance, related derivatives have demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications .
Medicine
- Therapeutic Applications : The compound is being explored for its potential use in drug formulations targeting specific diseases, including cancer and infections. Its ability to interact with biological targets may lead to novel treatment options.
Case Studies
- Anticancer Study :
- Antimicrobial Research :
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of phenolic secondary amines, differing in substituent type, position, and electronic effects. Key structural analogs include:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol | Br (4), CH₂NHPh (2), OMe (6) | C₁₄H₁₃BrNO₂ | 326.16 | Reference compound |
| 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol | Cl (4) instead of Br | C₁₄H₁₃ClNO₂ | 281.72 | Halogen substitution (Br → Cl) |
| 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol | Cl (3), CH₃ (2) on phenyl ring | C₁₅H₁₅ClNO₂ | 292.74 | Methyl and chloro substituents (meta) |
| 4-allyl-2-methoxy-6-phenylaminomethylphenol | Allyl (4), PhCH₂NH (6) | C₁₇H₁₉NO₂ | 281.34 | Allyl group at position 4 |
| 2-{[(4-Bromo-2,5-dimethoxyphenyl)amino]methyl}-6-methoxyphenol | Br (4), OMe (2,5,6) | C₁₈H₂₂BrNO₄ | 396.28 | Additional methoxy groups (2,5) |
Key Observations :
Physicochemical Properties
Comparative data for select analogs:
Notes:
- Bromine substituents increase molecular weight and density compared to chlorine analogs.
- Thermal stability is consistent across derivatives, likely due to robust phenolic and aromatic frameworks .
Example :
- Antioxidant Schiff Bases: (E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol (IC₅₀ = 12.5 μM) is reduced to the target amine, showing retained bioactivity .
Antioxidant Activity
- Schiff base precursors (e.g., compound I in ) exhibit radical scavenging activity (IC₅₀ = 10.2 μM), surpassing BHT (IC₅₀ = 45.3 μM). Reduction to the amine slightly reduces activity due to loss of the conjugated imine bond .
Antimicrobial Activity
- Brominated analogs (e.g., 4-bromo-2-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenol) show broad-spectrum inhibition against S. aureus (MIC = 8 μg/mL) and C. albicans (MIC = 16 μg/mL) .
Toxicity
Biological Activity
2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 308.17 g/mol. It features a phenolic structure characterized by:
- A bromo-substituted phenyl group .
- An amino group (-NH2).
- A methoxy group (-OCH3).
This combination contributes to the compound's reactivity and biological activity, particularly in interactions with biological targets.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme inhibition : The compound may bind to specific enzymes, modulating their activity.
- Receptor interaction : It could interact with various receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antifungal Activity : Preliminary data indicate potential antifungal properties, although further research is required to confirm these effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol | C14H14ClNO2 | Contains chlorine instead of bromine, affecting reactivity. |
| 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol | C14H14BrNO2 | Different positioning of the methoxy group; distinct properties. |
| 2-(Anilinomethyl)phenol | C13H13NO | Lacks halogen substitution; simpler structure may lead to different reactivity patterns. |
The presence of the bromine atom in the para position relative to the amino group enhances the reactivity and biological activity compared to compounds without such halogen substitutions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.
- Cytotoxicity Against Cancer Cell Lines : In vitro tests demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines, including breast and colon cancer cells. The IC50 values were determined in the submicromolar range, indicating potent activity.
- Mechanistic Studies : Molecular docking studies have suggested that this compound interacts with specific binding sites on target proteins, which may explain its observed biological activities.
Q & A
Q. What are the optimal synthetic routes for 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a Schiff base formation between 4-bromoaniline and a methoxyphenol derivative. Key steps include:
Q. Table 1: Comparative Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 70 | None | 65 | 92 |
| DMF | 80 | AcOH | 78 | 95 |
| Methanol | 60 | NaBH₄ | 72 | 97 |
Q. How can spectroscopic techniques (FTIR, NMR, Raman) confirm the structural integrity of this compound?
Methodological Answer:
- FTIR :
- ¹H NMR :
- Raman :
Advanced Research Questions
Q. How do metal complexes of this compound enhance catalytic activity in cross-coupling reactions (e.g., Heck–Mizoroki)?
Methodological Answer: The compound acts as a Schiff base ligand for Pd(II) complexes, improving catalytic efficiency:
- Coordination geometry : The phenolic oxygen and imine nitrogen chelate Pd(II), forming square-planar complexes .
- Electronic effects : Electron-donating methoxy groups increase electron density at Pd centers, accelerating oxidative addition steps .
- Catalytic performance :
- Complexes with this compound ligands show higher turnover numbers (TON > 10³) compared to non-brominated analogs .
Q. Table 2: Catalytic Activity of Pd(II) Complexes
| Ligand Substituent | TON (Heck–Mizoroki) | kobs (s⁻¹) |
|---|---|---|
| 4-Bromo | 1,200 | 0.45 |
| 4-Chloro | 980 | 0.38 |
| No halogen | 750 | 0.29 |
Q. How can contradictory data on the antimicrobial activity of this compound be resolved?
Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values arise from:
- Strain variability : Gram-positive bacteria (e.g., S. aureus) show MICs of 8–16 µg/mL, while Gram-negative strains (e.g., E. coli) require >64 µg/mL due to outer membrane barriers .
- Synergistic effects : Combining the compound with vancomycin reduces MIC by 4-fold, suggesting efflux pump inhibition .
- Experimental design :
Q. What computational methods predict the compound’s bioactivity and interaction with biological targets?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite simulate binding to enzymes (e.g., DNA gyrase or β-lactamase):
- QSAR models :
- Hammett constants (σ) for substituents correlate with antimicrobial IC₅₀ values (R² = 0.89) .
- MD simulations :
Q. How does crystallographic refinement (e.g., SHELXL) resolve disorder in the compound’s crystal structure?
Methodological Answer:
- Disorder modeling :
- Software workflow :
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Accelerated stability testing :
- Stabilizers :
- Analytical monitoring :
- HPLC-PDA detects degradation products (e.g., demethylated analogs) .
Data Contradiction Analysis
Q. Why do studies report conflicting logP values for this compound?
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
